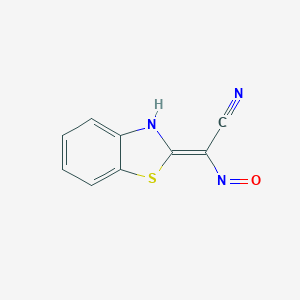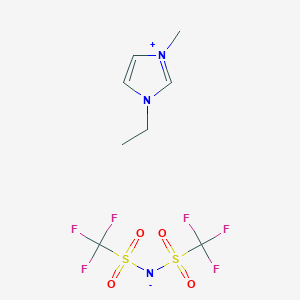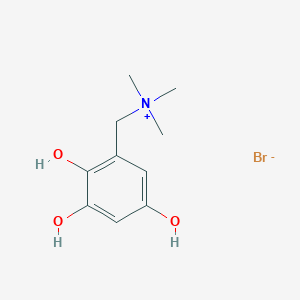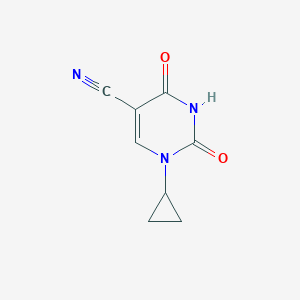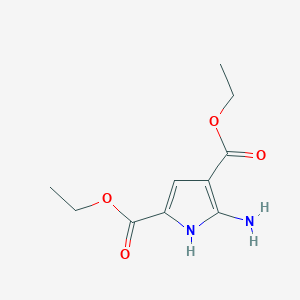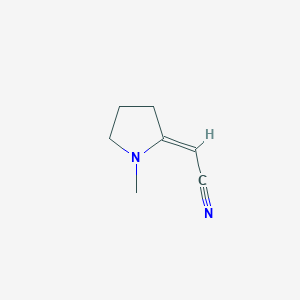
(1-Methyl-2-pyrrolidinylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-2-pyrrolidinylidene)acetonitrile, also known as MPAN, is a chemical compound that has been extensively studied for its potential use in scientific research. MPAN is a versatile compound that can be synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of (1-Methyl-2-pyrrolidinylidene)acetonitrile is not fully understood, but it is believed to act as a nucleophile in various reactions. It has been found to be a useful reagent for the synthesis of various compounds due to its ability to undergo nucleophilic addition reactions. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been found to be a useful ligand in various catalytic reactions, due to its ability to coordinate with metals.
生化学的および生理学的効果
(1-Methyl-2-pyrrolidinylidene)acetonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-inflammatory properties. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been found to have potential applications in the treatment of neurodegenerative diseases, due to its ability to inhibit the aggregation of amyloid-beta proteins.
実験室実験の利点と制限
One of the main advantages of using (1-Methyl-2-pyrrolidinylidene)acetonitrile in lab experiments is its versatility. It can be synthesized using various methods, and it has a range of potential applications in organic chemistry. However, one limitation of using (1-Methyl-2-pyrrolidinylidene)acetonitrile is that it can be difficult to handle due to its high reactivity. Careful handling is required to ensure that reactions proceed smoothly and safely.
将来の方向性
There are many potential future directions for research involving (1-Methyl-2-pyrrolidinylidene)acetonitrile. One area of interest is the development of new synthetic methods for (1-Methyl-2-pyrrolidinylidene)acetonitrile, which could lead to the synthesis of new compounds with potential applications in various fields. Another area of interest is the study of the biochemical and physiological effects of (1-Methyl-2-pyrrolidinylidene)acetonitrile, which could lead to the development of new treatments for various diseases. Additionally, the use of (1-Methyl-2-pyrrolidinylidene)acetonitrile in catalytic reactions is an area of interest for future research, as it has the potential to lead to the development of new catalysts with improved activity and selectivity.
合成法
(1-Methyl-2-pyrrolidinylidene)acetonitrile can be synthesized using various methods, including the reaction of 1-methyl-2-pyrrolidinone with acetonitrile in the presence of a strong base. The reaction typically proceeds at room temperature and yields a high purity product. Other methods for synthesizing (1-Methyl-2-pyrrolidinylidene)acetonitrile include the reaction of 1-methylpyrrolidinium salts with acetonitrile, or the reaction of 1-methyl-2-pyrrolidinone with cyanogen bromide.
科学的研究の応用
(1-Methyl-2-pyrrolidinylidene)acetonitrile has been used extensively in scientific research, particularly in the field of organic chemistry. It has been found to be a useful reagent for the synthesis of various compounds, including pyrrolidines, β-lactams, and other nitrogen-containing heterocycles. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been used in the synthesis of chiral compounds, which have potential applications in the pharmaceutical industry.
特性
CAS番号 |
171918-46-0 |
|---|---|
製品名 |
(1-Methyl-2-pyrrolidinylidene)acetonitrile |
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC名 |
(2Z)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C7H10N2/c1-9-6-2-3-7(9)4-5-8/h4H,2-3,6H2,1H3/b7-4- |
InChIキー |
ISCVFPUOTPSSOQ-DAXSKMNVSA-N |
異性体SMILES |
CN\1CCC/C1=C/C#N |
SMILES |
CN1CCCC1=CC#N |
正規SMILES |
CN1CCCC1=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



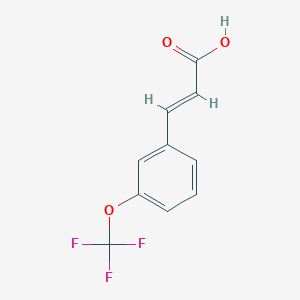
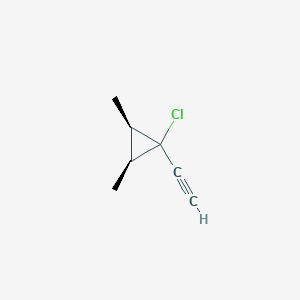
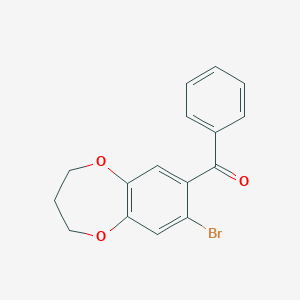
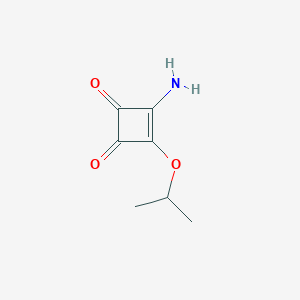
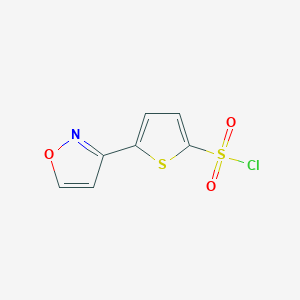

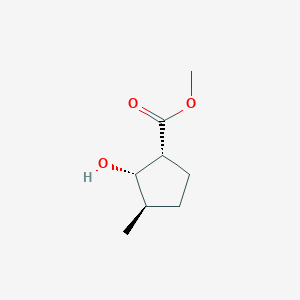
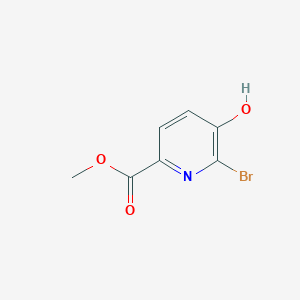
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
